molecular formula C17H19NO5 B5189466 1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene

1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene

Cat. No.: B5189466
M. Wt: 317.34 g/mol
InChI Key: IPHVBTWBUZUQOE-UHFFFAOYSA-N
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Description

1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound characterized by the presence of an ethoxyphenoxy group, a propoxy linker, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene typically involves a multi-step process. One common method is the etherification of 2-ethoxyphenol with 1-bromo-3-chloropropane, followed by nucleophilic substitution with 2-nitrophenol. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions to yield the corresponding phenols and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: 1-[3-(2-Aminophenoxy)propoxy]-2-nitrobenzene.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 2-ethoxyphenol and 3-hydroxypropoxy-2-nitrobenzene.

Scientific Research Applications

1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenoxy and propoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-[3-(2-Ethoxyphenoxy)propoxy]naphthalene
  • 1-[3-(4-Ethoxyphenoxy)propoxy]-2-fluorobenzene
  • 1-{2-[3-(2-Ethoxyphenoxy)propoxy]phenyl}ethanone

Comparison: 1-[3-(2-Ethoxyphenoxy)propoxy]-2-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-21-16-10-5-6-11-17(16)23-13-7-12-22-15-9-4-3-8-14(15)18(19)20/h3-6,8-11H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHVBTWBUZUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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